molecular formula C34H68O2 B014083 Butyl Triacontanoate CAS No. 105025-97-6

Butyl Triacontanoate

Cat. No.: B014083
CAS No.: 105025-97-6
M. Wt: 508.9 g/mol
InChI Key: DPTBQKLEKOOBTL-UHFFFAOYSA-N
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Description

Butyl Triacontanoate is an ester compound with the molecular formula C₃₄H₆₈O₂. It is formed by the esterification of triacontanoic acid and butanol. This compound is known for its waxy, solid appearance and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl Triacontanoate can be synthesized through the esterification reaction between triacontanoic acid and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C₃₀H₆₁COOH+C₄H₉OHC₃₄H₆₈O₂+H₂O\text{C₃₀H₆₁COOH} + \text{C₄H₉OH} \rightarrow \text{C₃₄H₆₈O₂} + \text{H₂O} C₃₀H₆₁COOH+C₄H₉OH→C₃₄H₆₈O₂+H₂O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl Triacontanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into triacontanoic acid and butanol.

    Oxidation: Under strong oxidizing conditions, this compound can be oxidized to produce various oxidation products, including carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Triacontanoic acid and butanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Butyl Triacontanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl Triacontanoate involves its interaction with various molecular targets and pathways. In plants, it has been shown to enhance growth by increasing the rates of photosynthesis, protein biosynthesis, and nutrient transport . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Butyl Triacontanoate can be compared with other long-chain esters, such as:

  • Methyl Triacontanoate
  • Ethyl Triacontanoate
  • Propyl Triacontanoate

Uniqueness

This compound is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties compared to other esters. Its waxy nature and high melting point make it suitable for specialized industrial applications.

Properties

IUPAC Name

butyl triacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTBQKLEKOOBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407722
Record name Butyl Triacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105025-97-6
Record name Butyl Triacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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